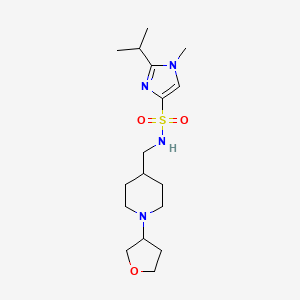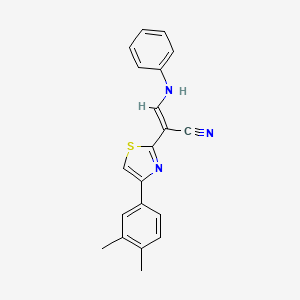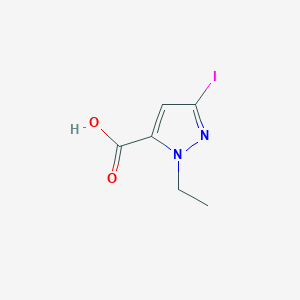
1-ethyl-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride, also known as EMSC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. EMSC is a sulfonyl chloride derivative of pyrazole, which is a five-membered heterocyclic compound containing two nitrogen atoms. EMSC is widely used in the field of medicinal chemistry, particularly in the development of new drugs and therapies.
Wirkmechanismus
The mechanism of action of 1-ethyl-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride is not fully understood, but it is believed to involve the inhibition of enzymes and proteins involved in various cellular processes. This compound has been shown to inhibit the activity of protein kinases, which are enzymes that play a key role in cell signaling pathways. This compound has also been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression by modifying chromatin structure.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, as well as the replication of viruses such as HIV and hepatitis C virus. This compound has also been shown to reduce inflammation in animal models of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, this compound has been shown to modulate the immune system by inhibiting the activation of T cells and the production of cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-ethyl-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride is its versatility as a starting material for the synthesis of various bioactive compounds. Its sulfonyl chloride group can be easily modified to introduce different functional groups, allowing for the synthesis of compounds with different properties and activities. Additionally, this compound is relatively easy to synthesize and purify, making it a convenient reagent for laboratory experiments.
One limitation of this compound is its potential toxicity. This compound has been shown to be cytotoxic at high concentrations, and its use in vivo may be limited by its toxicity. Additionally, this compound may have off-target effects due to its non-specific inhibition of enzymes and proteins.
Zukünftige Richtungen
There are several future directions for research on 1-ethyl-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride. One area of research is the development of new bioactive compounds based on this compound. By modifying the sulfonyl chloride group of this compound, new compounds with different properties and activities can be synthesized. Another area of research is the optimization of the synthesis method for this compound, with a focus on improving the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Synthesemethoden
The synthesis of 1-ethyl-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride involves the reaction of 1-ethyl-3-(methoxymethyl)-1H-pyrazole-4-carboxylic acid with thionyl chloride, followed by reaction with sodium sulfite. The resulting product is then treated with acetic anhydride to obtain this compound. The yield of this compound is typically around 70-80%, and the purity can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
1-ethyl-3-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been used as a starting material for the synthesis of various bioactive compounds, such as inhibitors of protein kinases and histone deacetylases. This compound has also been used as a reagent for the modification of biomolecules, such as peptides and proteins.
Eigenschaften
IUPAC Name |
1-ethyl-3-(methoxymethyl)pyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2O3S/c1-3-10-4-7(14(8,11)12)6(9-10)5-13-2/h4H,3,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHIAMGQSXDVPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)COC)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2856040.png)



![3-(3-ethoxypropyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2856046.png)


![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2856052.png)

![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(3,5-dimethylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2856057.png)

![N-[(1S,4R)-4-(Hydroxymethyl)cyclopent-2-en-1-yl]-N-(thiophen-2-ylmethyl)prop-2-enamide](/img/structure/B2856061.png)
![2-[(1,1-Dioxothiolan-3-yl)methoxy]-4-propoxybenzaldehyde](/img/structure/B2856062.png)
![7-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-N-((tetrahydrofuran-2-yl)methyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2856063.png)